

# Pitolisant pharmacokinetics absorption distribution metabolism excretion

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## Compound Focus: Pitolisant

CAS No.: 362665-56-3

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## ADME Overview and Key Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters of **Pitolisant** in adults, which are crucial for dosing regimen design [1].

Parameter	Value and Description
<b>Absorption</b>	Rapid and well absorbed (~90% bioavailability). <b>T<sub>max</sub></b> : ~3 hours [1] [2].
<b>Distribution</b>	<b>V<sub>d</sub></b> : 1100-2825 L (large volume). <b>Protein Binding</b> : 91-96% (primarily albumin & alpha-1 glycoprotein). Crosses blood-brain barrier [1].
<b>Metabolism</b>	Extensively hepatic. <b>Primary Enzymes</b> : CYP2D6 and CYP3A4. Metabolites are mostly pharmacologically inactive [1] [3].
<b>Elimination</b>	<b>Half-life</b> : 10-12 hours (approx. 20 hours reported after single 35.6 mg dose). <b>Clearance (CL/F)</b> : 43.9 L/hr. <b>Excretion</b> : ~63% urine (as metabolites), ~25% expired air, <3% feces [1] [2].

## Metabolic Pathways and Transporter Interactions

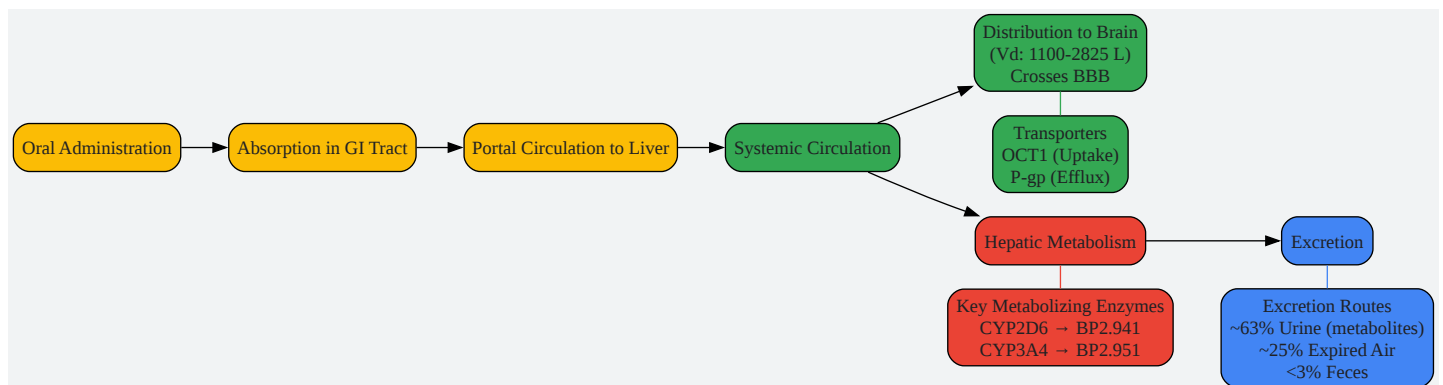
**Pitolisant** is primarily metabolized in the liver via two major pathways [1]:

- **CYP2D6 pathway:** Leads to the formation of the major metabolite **BP2.941** (a piperidine N-oxide).
- **CYP3A4 pathway:** Results in the metabolite **BP2.951** (a 5-aminovaleric acid derivative).

These metabolites can undergo further conjugation with glycine or glucuronic acid before excretion. Most metabolites do not retain significant pharmacological activity [1].

Recent research also highlights the role of specific transporters. **Organic Cation Transporter 1 (OCT1)** is implicated in its uptake, while efflux by **P-glycoprotein (P-gp)** may influence its brain concentration. Environmental factors like hypobaric hypoxia can downregulate these transporters, potentially reducing **Pitolisant's** central efficacy [4].

The following diagram illustrates the journey of **Pitolisant** through the body, from absorption to excretion, including the key enzymes and transporters involved.



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## Clinical and Experimental Considerations

## Special Populations and Drug Interactions

- **Pediatric Patients:** A single-dose study showed that **Pitolisant** exposure ( $C_{max}$  and **AUC**) was approximately **two to three times higher** in children and adolescents (ages 6-17) compared to adults, partially attributable to lower body weight. This underscores the necessity for weight-based dosing in younger populations [5].
- **Hepatic Impairment:** As a drug with extensive liver metabolism, systemic exposure and adverse events may be increased in patients with moderate hepatic impairment. Dosage adjustment is advised for this population [1].
- **Drug-Drug Interactions (DDIs):** Concomitant use with strong **CYP3A4 inducers** (e.g., Rifampicin, Carbamazepine) may decrease **Pitolisant** plasma levels. Conversely, co-administration with **CYP2D6/CYP3A4 inhibitors** may increase its concentration. **Pitolisant** itself is a moderate **CYP2D6 inhibitor** and may increase the levels of co-administered drugs metabolized by this enzyme (e.g., some beta-blockers and antidepressants) [1] [6].

## Experimental Insights from Research Models

A study on sleep-deprived mice under hypobaric hypoxia (simulating high altitude) revealed that this environment **reduced the concentration of Pitolisant in the brain** and attenuated its anti-fatigue effects. The proposed mechanism involves the downregulation of **OCT1** and **P-gp** transporters. The study found that a higher dose (40 mg/kg in mice) was necessary to overcome this efficacy reduction, suggesting that dose and frequency adjustments may be needed in such physiological conditions [4].

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